

Physicochemical Properties of Stearyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stearyl acetate

Cat. No.: B013392

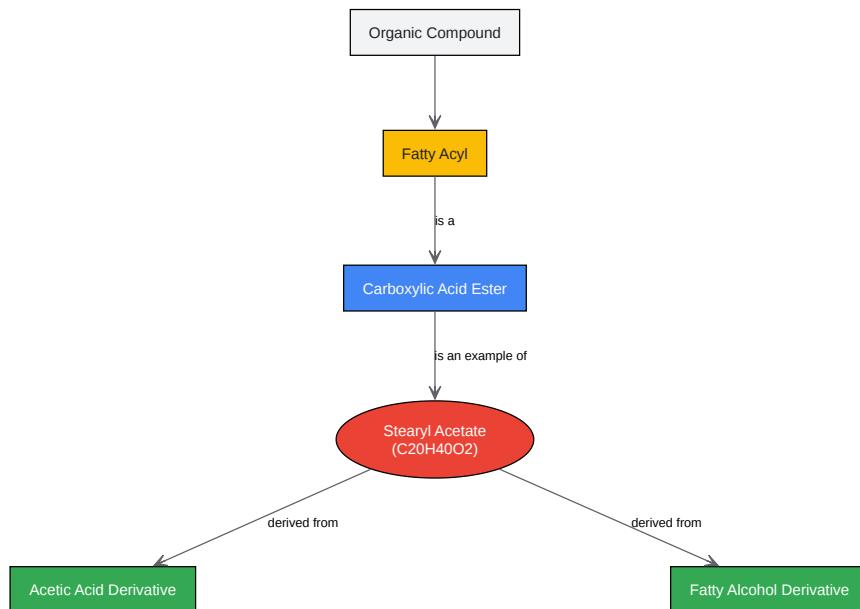
[Get Quote](#)

Introduction

Stearyl acetate (also known as octadecyl acetate) is the ester formed from stearyl alcohol and acetic acid.^{[1][2]} It is classified as a long-chain fatty acid ester.^[3] This compound presents as a white to pale yellow waxy solid or a colorless to pale yellow liquid, depending on the ambient temperature, and possesses a characteristic fatty or waxy odor.^{[4][5]} **Stearyl acetate** is utilized in the cosmetics and personal care industries as an emollient, skin-conditioning agent, and in fragrance formulations.^[5] It also serves as a biochemical reagent for life science research.^[6] ^[7] This technical guide provides a comprehensive overview of its core physicochemical properties, supported by experimental data and procedural frameworks.

Quantitative Physicochemical Data

The fundamental physicochemical properties of **stearyl acetate** are summarized in the table below. The data has been compiled from various chemical databases and suppliers. It is important to note that some values are estimates and may vary slightly between sources.


Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₄₀ O ₂	[3][4][6][8][9][10]
Molecular Weight	312.53 g/mol	[3][4][6][8][9][11]
CAS Number	822-23-1	[3][6][9][12]
Appearance	White to pale yellow waxy solid (est.); White or Colorless to Almost white or Almost colorless powder to lump to clear liquid.	[4][5]
Melting Point	30 °C to 35.00 °C	[4][12][13]
Boiling Point	344.00 to 345.00 °C @ 760 mm Hg 172.4 °C @ 1.5 Torr	[4][13]
Density (estimate)	0.8739 g/cm ³	[12]
Flash Point	156.67 °C (314.00 °F) TCC 30 °C	[4][12]
Refractive Index (est.)	1.445 to 1.4527	[7][12]
Solubility	In Water: 0.0003691 mg/L @ 25 °C (est.) In Organic Solvents: Soluble in hot alcohol, ethanol, and ether. Sparingly soluble in Chloroform, slightly in Methanol.	[4][5][12]
LogP (XLogP3)	8.8 to 8.937 (est.)	[4][11][12][14]
Purity	>97% to >99%	[3][15]

Chemical Classification and Structure

Stearyl acetate is structurally defined by its chemical identifiers which provide an unambiguous representation.

- IUPAC Name: octadecyl acetate[16]
- Synonyms: 1-Octadecanol acetate, n-Octadecyl acetate, Acetic acid octadecyl ester[3][5][12][14][15]
- InChI: InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3[3][8][15]
- InChIKey: OIZXRZCQJDXPFO-UHFFFAOYSA-N[3][8][15]
- Canonical SMILES: CCCCCCCCCCCCCCCCCCOC(=O)C[3][8][10][14]

The logical classification of **stearyl acetate** based on its chemical nature is illustrated below.

[Click to download full resolution via product page](#)

Figure 1: Chemical classification of **stearyl acetate**.

Experimental Protocols

Detailed experimental protocols for the determination of **stearyl acetate**'s specific physicochemical properties are not readily available in public literature. However, standardized methods are routinely employed. Below is a representative protocol for determining solubility, adapted from general gravimetric methods used for similar long-chain fatty acid compounds.

[17]

Protocol: Determination of Solubility in an Organic Solvent by Gravimetric Method

1. Objective: To quantify the solubility of **stearyl acetate** in a selected organic solvent (e.g., ethanol) at a specific temperature.

2. Materials and Apparatus:

- **Stearyl acetate** (>99% purity)
- Anhydrous ethanol (analytical grade)
- Isothermal water bath with temperature control (± 0.1 °C)
- Sealed glass test tubes or flasks
- Analytical balance (± 0.0001 g accuracy)
- Syringe with filter attachment (e.g., 0.45 µm PTFE)
- Weighing bottles
- Drying oven or vacuum desiccator

3. Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **stearyl acetate** to a known volume of ethanol in a sealed test tube. This ensures that a saturated solution is formed with undissolved solid remaining.

- Place the test tube in the isothermal water bath set to the desired experimental temperature (e.g., 25 °C).
- Allow the mixture to equilibrate for a minimum of 24 hours with continuous stirring or agitation to ensure saturation is reached.

• Sample Withdrawal:

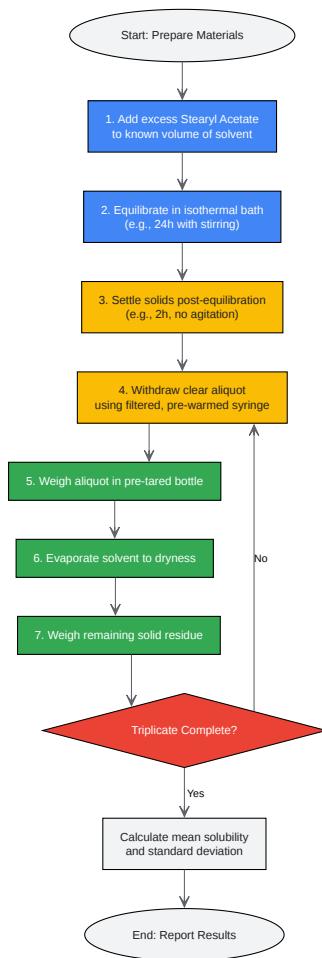
- After equilibration, cease agitation and allow the solid particles to settle for at least 2 hours.
- Carefully withdraw a clear aliquot (approximately 3-5 mL) of the supernatant using a pre-warmed syringe fitted with a filter. Pre-warming the syringe prevents premature crystallization of the solute.

• Gravimetric Analysis:

- Transfer the collected aliquot into a pre-weighed weighing bottle.
- Record the total weight of the weighing bottle and the aliquot.
- Evaporate the solvent from the aliquot. This can be achieved by placing the weighing bottle in a drying oven at a temperature below the boiling point of the solvent and the melting point of **stearyl acetate**, or by using a vacuum desiccator until a constant weight is achieved.
- Once the solvent is fully evaporated, re-weigh the bottle containing the solid **stearyl acetate** residue.

4. Calculation: The solubility (S), typically expressed in g/100 g of solvent, is calculated using the following formula:

$$S = (m_{\text{residue}} / m_{\text{solvent}}) * 100$$


Where:

- m_{residue} is the mass of the **stearyl acetate** after solvent evaporation.

- m_{solvent} is the mass of the solvent in the aliquot, calculated by subtracting the mass of the residue from the total mass of the aliquot.

5. Data Validation: The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results. The final solubility is reported as the mean of the triplicate measurements with the standard deviation.

The workflow for this experimental protocol is visualized below.

[Click to download full resolution via product page](#)

Figure 2: Workflow for gravimetric solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. ewg.org [ewg.org]
- 3. larodan.com [larodan.com]
- 4. stearyl acetate, 822-23-1 [thegoodscentscompany.com]
- 5. CAS 822-23-1: Octadecyl Acetate | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stearyl acetate | CAS#:822-23-1 | Chemsoc [chemsoc.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. scbt.com [scbt.com]
- 10. stearyl acetate - Wikidata [wikidata.org]
- 11. Octadecyl acetate | C20H40O2 | CID 69968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 822-23-1 CAS MSDS (STEARYL ACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. scent.vn [scent.vn]
- 15. Stearyl acetate | CymitQuimica [cymitquimica.com]
- 16. Buy Online CAS Number 822-23-1 - TRC - Stearyl Acetate | LGC Standards [lgcstandards.com]
- 17. scienceasia.org [scienceasia.org]
- To cite this document: BenchChem. [Physicochemical Properties of Stearyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013392#what-are-the-physicochemical-properties-of-stearyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com